molecular formula C19H16N4O3S3 B2869423 N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1171978-46-3

N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2869423
CAS No.: 1171978-46-3
M. Wt: 444.54
InChI Key: NITSXRQYCOEVGD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound designed for research applications. Its structure incorporates two key pharmacophores: a benzothiazole ring and a 2-aminothiazole ring, both of which are privileged scaffolds in medicinal chemistry known to confer significant biological activity . The benzothiazole nucleus is a common feature in compounds investigated for neurological conditions, with some derivatives like riluzole demonstrating effects on glutamate receptor neurotransmission . Furthermore, the 4-methanesulfonylphenyl substituent is a functionally significant group that can influence a molecule's electronic properties and its ability to interact with biological targets. This molecular architecture suggests potential research applications in areas such as kinase inhibition. For instance, the structurally related compound AS601245, which contains a benzothiazole group, is a recognized c-Jun NH2-terminal kinase (JNK) inhibitor with documented neuroprotective properties in models of cerebral ischemia . Similarly, other N-(thiazol-2-yl)benzamide analogs have been identified and characterized as potent and selective antagonists for certain ion channels, indicating the utility of this core structure in probing signal transduction pathways . Researchers can utilize this compound as a key intermediate or as a lead structure in various biochemical and pharmacological studies, particularly in the exploration of new therapeutic agents for cancer, inflammatory diseases, and central nervous system disorders. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c1-29(25,26)14-8-6-12(7-9-14)20-18-21-13(11-27-18)10-17(24)23-19-22-15-4-2-3-5-16(15)28-19/h2-9,11H,10H2,1H3,(H,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITSXRQYCOEVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Features

The compound features a benzothiazole ring and a thiazole moiety , which contribute to its unique properties. The presence of a methanesulfonyl group enhances solubility and reactivity, making it a significant candidate for drug development. The structural complexity allows for interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve the inhibition of essential microbial enzymes.
  • Anticancer Potential : The compound has shown potential in anticancer research, particularly in inhibiting cell proliferation in cancer cell lines. It is believed to interact with enzymes involved in cellular processes, potentially altering enzyme activity and affecting cell survival.
  • Neuroprotective Effects : Similar compounds have been evaluated for neuroprotective effects, indicating that this compound may also exhibit properties beneficial for neurological health.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest:

  • Interaction with specific enzymes or receptors.
  • Modulation of metabolic pathways.

Further research is required to fully understand these interactions and their implications for therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamideContains thiazole and methanesulfonamide groupsSimilar reactivity but different substituents affect biological activity
(4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamineLacks the benzothiazole ringFocused on amine functionality rather than acetamide
2-methoxyphenyl isocyanateUsed in organic synthesisDifferent functional group leading to distinct reactivity patterns

This table illustrates how the dual thiazole and benzothiazole components of the compound contribute to its potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:

  • Antimicrobial Activity Evaluation : Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies on benzothiazole derivatives indicated effective inhibition against Pseudomonas aeruginosa and Bacillus sp. .
  • Cancer Cell Proliferation Studies : In vitro studies have demonstrated that certain benzothiazole derivatives can significantly inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methanesulfonyl group in the target compound is a strong electron-withdrawing substituent, distinct from the sulfonamides in or the dichlorophenyl group in . This may enhance metabolic stability or modulate target binding.

Pharmacological Activities of Structural Analogs

Antimicrobial Activity

Sulfonamide-linked benzothiazoles (e.g., ) exhibit broad-spectrum activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, as well as antifungal and antimycobacterial effects. The 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives achieved MIC values of 12.5–25 μg/mL against H37Rv mycobacteria .

Analgesic and Anti-inflammatory Potential

Compounds like (with a 4-hydroxyphenyl substituent) are linked to cyclooxygenase (COX) inhibition due to structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). The methanesulfonyl group in the target compound may similarly modulate COX or other inflammatory pathways.

Hydrogen Bonding and Crystal Packing

Analogous acetamides (e.g., ) exhibit intermolecular N–H···N hydrogen bonds forming R₂²(8) motifs, which stabilize crystal lattices and may influence solubility . The methanesulfonyl group in the target compound could introduce additional S=O···H–N interactions, altering packing efficiency compared to dichlorophenyl or hydroxyphenyl analogs .

Preparation Methods

Cyclization of 2-Aminothiophenol with Cyanogen Bromide

A classical approach involves treating 2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic substitution, forming the benzothiazole ring with concurrent elimination of ammonia:
$$
\text{C}6\text{H}5\text{NH}2\text{SH} + \text{BrCN} \rightarrow \text{C}7\text{H}4\text{N}2\text{S} + \text{NH}_3 + \text{HBr}
$$
Yield : 65–72% after recrystallization from ethanol.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate cyclization. A mixture of 2-aminothiophenol and trimethyl orthoformate in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving yields of 85–90%.

Preparation of 2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazole-4-acetic Acid

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of α-bromoacetic acid derivatives with thioureas:

  • Step 1 : Bromination of ethyl acetoacetate with bromine in acetic acid yields ethyl α-bromoacetoacetate.
  • Step 2 : Reaction with 4-methanesulfonylphenylthiourea in refluxing ethanol forms the thiazole intermediate. Hydrolysis with NaOH (2M) generates the carboxylic acid.

Reaction Conditions :

  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 60–68% after acid-base extraction.

Palladium-Catalyzed C–N Coupling

An alternative route involves Suzuki-Miyaura coupling between 4-methanesulfonylphenylboronic acid and pre-formed 2-amino-4-bromothiazole. However, this method is less favored due to competing side reactions and lower yields (45–50%).

Amide Bond Formation and Final Coupling

Carbodiimide-Mediated Coupling

The benzothiazol-2-amine and thiazole-acetic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Optimized Protocol :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)
  • Temperature : 0°C → room temperature (12 hours)
  • Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

One-Pot T3P®-Promoted Synthesis

A streamlined one-pot method uses propylphosphonic anhydride (T3P®) as a coupling agent in tetrahydrofuran (THF). This approach eliminates the need for intermediate isolation, achieving 82–85% yield with >99% purity by HPLC.

Crystallization and Polymorph Control

Solvent-Antisolvent Recrystallization

The crude product is dissolved in hot methanol (60°C) and precipitated by incremental addition of water. This yields Form I crystals, characterized by a melting point of 214–216°C and distinct PXRD peaks at 2θ = 12.4°, 15.7°, and 24.1°.

Thermodynamic vs. Kinetic Polymorphs

  • Form II : Obtained via rapid cooling from DMSO, metastable at room temperature.
  • Form III : Stable polymorph crystallized from acetonitrile/water (1:1), exhibiting superior bioavailability in pharmacokinetic studies.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (250 × 4.6 mm, 5 µm)
  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (45:55)
  • Retention Time : 8.2 minutes
  • Purity : ≥99.5% (area normalization).

Mass Spectrometry (HRMS)

  • Observed : m/z 457.0921 [M+H]⁺
  • Calculated : 457.0918 for C₁₉H₁₇N₄O₃S₂⁺
  • Error : 0.7 ppm.

Challenges and Mitigation Strategies

Epimerization During Amide Coupling

The stereochemical integrity of the thiazole-acetic acid is compromised under basic conditions. Using low temperatures (0–5°C) and short reaction times minimizes racemization.

Sulfonamide Hydrolysis

The methanesulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (6.5–7.5) is maintained during all aqueous workups.

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